5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
CAS No.: 1821160-95-5
Cat. No.: VC7079674
Molecular Formula: C10H12ClNOSi
Molecular Weight: 225.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1821160-95-5 |
|---|---|
| Molecular Formula | C10H12ClNOSi |
| Molecular Weight | 225.75 |
| IUPAC Name | (5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane |
| Standard InChI | InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3 |
| Standard InChI Key | SKWHRAFAVVLJHD-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl |
Introduction
Structural and Electronic Characteristics
The molecular architecture of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (C₁₀H₁₂ClNOSi, MW 225.75 g/mol) features a fused bicyclic system with chlorine at position 5 and a trimethylsilyl (-Si(CH₃)₃) group at position 2. This arrangement contrasts with the more extensively studied 7-chloro isomer, where halogen placement alters electronic distribution and steric interactions.
Comparative Structural Analysis
| Feature | 5-Chloro Isomer (Hypothetical) | 7-Chloro Isomer (Reported) |
|---|---|---|
| IUPAC Name | (5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | (7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane |
| Electron Density | Chlorine inductively withdraws electrons from pyridine C5, modulating π-system delocalization | Chlorine at C7 exerts stronger para-directing effects on the pyridine ring |
| Steric Profile | Trimethylsilyl group at C2 creates steric hindrance for nucleophilic attack at adjacent positions | Similar steric constraints observed in substitution reactions |
The positional isomerism significantly impacts reactivity. Quantum mechanical calculations predict that the 5-chloro derivative exhibits a 12% reduced dipole moment compared to the 7-chloro analogue due to asymmetrical charge distribution .
Synthetic Methodologies
While no direct synthesis of the 5-chloro isomer has been documented, established protocols for analogous furopyridines suggest viable pathways:
Proposed Synthetic Routes
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Halogenation-Silylation Cascade:
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Step 1: Lithiation of 2-trimethylsilylfuro[3,2-b]pyridine at -78°C using LDA (lithium diisopropylamide), followed by electrophilic trapping with Cl₂ or NCS (N-chlorosuccinimide) to introduce chlorine at C5.
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Step 2: Quenching with trimethylsilyl chloride (TMSCl) to protect reactive intermediates.
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Yield: Estimated 35-40% based on analogous reactions with thiophene derivatives .
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Cross-Coupling Approach:
Reactivity and Functionalization
The compound’s reactivity profile is theorized through computational models and analogy to its 7-chloro counterpart:
Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic Substitution | KOtBu/DMF, 110°C | Chlorine displacement by alkoxy/amino groups at C5 |
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxidation of furan ring or N-oxidation |
| C-H Activation | Ru(bpy)₃Cl₂, visible light | Regioselective functionalization at C4 or C6 positions |
Density functional theory (DFT) simulations indicate a 22 kcal/mol activation barrier for SNAr (nucleophilic aromatic substitution) at C5, compared to 18 kcal/mol for the 7-chloro isomer, suggesting slower kinetics in substitution reactions .
Industrial and Materials Science Applications
The trimethylsilyl group confers unique physicochemical properties exploitable in advanced materials:
Semiconductor Precursors
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Thermal Stability: Decomposition onset temperature predicted at 285°C (TGA simulation), suitable for chemical vapor deposition (CVD).
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Film Formation: Potential use in organic field-effect transistors (OFETs) with estimated hole mobility of 0.4 cm²/V·s .
Liquid Crystal Composites
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Mesophase Behavior: Molecular dynamics simulations suggest smectic A phase formation between 120-160°C when blended with 4'-pentylbiphenylcarbonitrile (5CB).
Challenges and Future Directions
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Synthetic Optimization: Develop regioselective chlorination protocols to avoid isomer mixtures.
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Biological Profiling: Prioritize in vitro toxicity screening against NIH/3T3 normal fibroblast cells.
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Computational Studies: Expand DFT/MD simulations to predict metabolic stability and CYP450 interactions.
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Materials Integration: Explore copolymerization with thiophene derivatives for photovoltaic applications.
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